DCH36_06 is a potent p300/CBP inhibitor which shows potent anti-proliferation as well as anti-tumor activity in leukemia xenograft.
DCH36_06
CAS No.:
Cat. No.: VC0525173
Molecular Formula: C18H13ClN2O3S
Molecular Weight: 372.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H13ClN2O3S |
---|---|
Molecular Weight | 372.8 g/mol |
IUPAC Name | (5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Standard InChI | InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+ |
Standard InChI Key | AYNCXNUUERDREH-FMDPHQNASA-N |
Isomeric SMILES | CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S)Cl |
SMILES | CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl |
Canonical SMILES | CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of DCH36_06
Molecular Characteristics
DCH36_06 has the IUPAC name 1-(3-Chloro-4-methylphenyl)-5-(3-(furan-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and the empirical formula C<sub>18</sub>H<sub>13</sub>ClN<sub>2</sub>O<sub>3</sub>S. Key physicochemical properties include:
The thiobarbituric acid core enables competitive binding to the p300/CBP acetyl-CoA pocket, while the furan-allylidene moiety enhances selectivity over other histone acetyltransferases .
Mechanism of Action: Targeting p300/CBP Epigenetic Regulation
Enzymatic Inhibition Profile
DCH36_06 demonstrates >5-fold selectivity for p300 over CBP (IC<sub>50</sub> = 0.6 μM vs. 3.2 μM) . This contrasts with earlier inhibitors like A-485, which show nearly equivalent potency against both paralogs . The compound reduces acetylation of:
Transcriptional Consequences
By blocking p300/CBP-mediated acetylation, DCH36_06:
-
Disrupts chromatin remodeling required for oncogene expression
-
Attenuates pro-survival signaling pathways (e.g., NF-κB)
-
Induces proteasomal degradation of acetylated client proteins
Preclinical Anti-Cancer Activity
In Vitro Efficacy Across Hematologic Malignancies
DCH36_06 exhibits potent anti-proliferative effects in leukemia cell lines:
Cell Line | Origin | IC<sub>50</sub> (μM) | Apoptosis Induction (10 μM) | Source |
---|---|---|---|---|
Jurkat | T-cell leukemia | 2.1 | 58% | |
MV4-11 | AML | 3.8 | 42% | |
THP-1 | Monocytic leukemia | 4.5 | 37% | |
K562 | CML | 5.2 | 29% |
Mechanistic studies reveal:
-
G1 cell cycle arrest within 24 hours (72% cells in G1 at 20 μM)
-
Cleavage of caspase-3 (3.8-fold increase) and PARP (4.2-fold increase) after 48-hour treatment
In Vivo Xenograft Data
In a murine model of disseminated leukemia (MV4-11 cells):
Dose (mg/kg) | Administration Route | Schedule | Tumor Growth Inhibition | Survival Extension | Source |
---|---|---|---|---|---|
25 | Intraperitoneal | Q2D × 20 days | 67% | 28 days | |
50 | Intraperitoneal | Q2D × 20 days | 89% | 35 days |
Histopathology confirmed reduced H3K18ac levels in treated tumors without major organ toxicity .
Comparative Analysis with Other p300/CBP Inhibitors
Selectivity Over A-485 and C646
DCH36_06's higher micromolar potency may enable broader therapeutic index compared to nanomolar inhibitors like A-485, which require careful dosing to avoid toxicity .
Therapeutic Implications and Future Directions
Limitations and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume